Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related macrocyclic compounds involves several key steps, including efficient synthesis methods that achieve high yields and purity. For instance, Jagadish et al. (2011) detailed an efficient synthesis for a closely related compound, 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, characterizing it spectroscopically and through X-ray crystallographic analysis, highlighting the process's efficiency and the compound's reactivity (Jagadish et al., 2011). Similarly, Li et al. (2009) described a facile and cost-effective synthesis of DOTA-Tris(t)Bu ester, a precursor chelating agent for lanthanide ions, which emphasizes operational convenience and reduced cost (Li et al., 2009).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, plays a crucial role in understanding the properties and potential applications of these compounds. For example, Aranburu Leiva et al. (2017) synthesized and characterized a cyclam-based macrocycle, revealing its structure through spectroscopic techniques and single-crystal X-ray diffraction, which aids in understanding the compound's chemical behavior (Aranburu Leiva et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate derivatives can be elucidated through their synthesis and subsequent reactions. Mironovich and Shcherbinin (2014) explored the reactivity of a pyrazolo[5,1-c][1,2,4]triazine derivative, offering insights into the chemical behavior and potential applications of such compounds (Mironovich & Shcherbinin, 2014).
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, significantly affect the compound's applications. The study by Burchell et al. (2000) on the meso and racemic forms of a related tetraazacyclotetradecane provides valuable data on its supramolecular structures, which are essential for designing functional materials and catalysts (Burchell et al., 2000).
Scientific Research Applications
Intermediate in Medicinally Important Chelators : The compound is used as an intermediate in preparing DO3A and DOTA metal chelators, which are significant in medical applications, particularly in radiopharmaceuticals and contrast agents for imaging (Jagadish et al., 2011).
Regioselective Synthesis : A method for the near-quantitative synthesis of a related compound, 1,4,8-tris(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide, was achieved, demonstrating the compound's potential in controlled chemical synthesis (Lázár, 1999).
Development of Tert-Butylating Reagents : The compound's derivatives are used in developing new tert-butylating reagents for acid-catalyzed tert-butylation of alcohols and carboxylic acids, showing its utility in organic synthesis (Yamada et al., 2016).
Synthesis of Magnetic Resonance Imaging (MRI) Agents : The compound is instrumental in synthesizing MRI contrast agents. A specific process for synthesizing a chiral tetraazamacrocycle related to this compound has been developed for MRI applications (Levy et al., 2009).
Bifunctional Chelating Agents : It is used to synthesize bifunctional chelating agents, which are important in creating complexes for medical and industrial applications (Mishra & Chatal, 2001).
Synthesis of Mixed-Metal, Di- and Oligo-Nuclear Metal Complexes : Derivatives of this compound are used to synthesize new linked heteroditopic macrocyclic systems, suitable for a range of mixed-metal and multi-nuclear metal complexes (Chartres et al., 2000).
Precursor Chelating Agent for Molecular Imaging : A specific derivative, DOTA-Tris-(t)Bu ester, serves as a precursor chelating agent for lanthanide ions, useful in improving the targeting specificity and pharmacokinetics of contrast media in molecular imaging (Li et al., 2009).
Synthesis of Biologically Active Compounds : The compound's derivatives are involved in synthesizing various biologically active compounds, demonstrating its significance in pharmaceutical chemistry (Ivanov, 2020).
properties
IUPAC Name |
tritert-butyl 1,4,8,11-tetrazacyclotetradecane-1,4,8-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N4O6/c1-23(2,3)33-20(30)27-15-11-16-29(22(32)35-25(7,8)9)19-18-28(14-10-12-26-13-17-27)21(31)34-24(4,5)6/h26H,10-19H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPOUUYFPSMVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449046 | |
Record name | 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate | |
CAS RN |
170161-27-0 | |
Record name | 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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